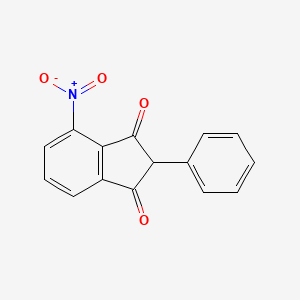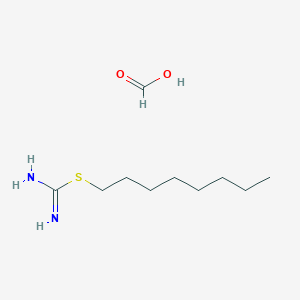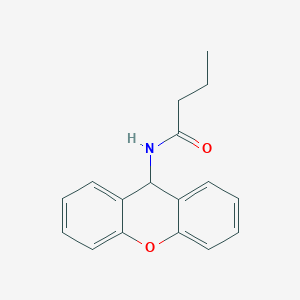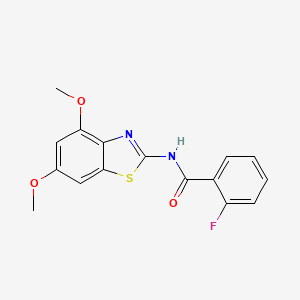
9-Hydroxy-6-methylnonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-6-methylnonan-2-one is an organic compound with the molecular formula C10H20O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted hydroxyketones.
Applications De Recherche Scientifique
9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Nonan-2-one: A methyl ketone with similar structural features but lacking the hydroxyl group.
6-Methylnonan-2-one: Similar structure but without the hydroxyl group at the 9th position.
Uniqueness: 9-Hydroxy-6-methylnonan-2-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
999-38-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
9-hydroxy-6-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3 |
Clé InChI |
LVGGXLLFBIIYNS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)

![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)








